N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine
Description
Properties
CAS No. |
78030-70-3 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-benzyl-N-methoxy-9-methylpurin-6-amine |
InChI |
InChI=1S/C14H15N5O/c1-18-10-17-12-13(18)15-9-16-14(12)19(20-2)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
XLYDNOPSHLHTMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
N-Methylation of 6-Chloropurine
The initial methylation step typically employs methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, reacting 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >85% conversion to 9-methyl-6-chloropurine. The reaction proceeds via an SN2 mechanism, where the purine’s N-9 nitrogen acts as a nucleophile.
Methoxylation at C-6
Methoxyamine hydrochloride is used to displace the chlorine atom in 9-methyl-6-chloropurine. This nucleophilic aromatic substitution requires polar aprotic solvents like DMF or dimethylacetamide (DMAc) and temperatures of 80–100°C. Source reports that electron-withdrawing substituents at C-2 (e.g., nitro groups) accelerate the reaction by increasing the electrophilicity of C-6.
Benzylation at N-6
The N-methoxy intermediate undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. Source observed competitive alkylation at N-7 and N-9 positions, but optimizing the solvent (e.g., tetrahydrofuran) and reaction time (2–4 hours) favors N-6 benzylation with 65–70% selectivity.
Microwave-Assisted One-Pot Synthesis
Recent advancements in microwave chemistry have enabled streamlined synthesis of purine analogs. Source describes a one-pot microwave-assisted method for 8-arylmethyl-9H-purin-6-amines, which can be adapted for this compound. The protocol involves:
-
Reactants : Benzyl acetic acid, 4,5,6-triaminopyrimidine, and triphenyl phosphite.
-
Conditions : Microwave irradiation at 220°C for 15 minutes in anhydrous pyridine.
This method eliminates the need for isolating intermediates, achieving yields comparable to multi-step approaches (50–60%). The mechanism involves in situ formation of a benzyl acetic acid fluoride, which couples with the pyrimidine triamine to form the purine core.
Alkylation and Protecting Group Strategies
Selective benzylation remains a critical challenge due to the purine ring’s multiple reactive sites. Source systematically evaluated substituent effects on alkylation outcomes:
| C-2 Substituent | N-6 Benzylation Yield (%) | N-7 Benzylation Yield (%) |
|---|---|---|
| Methoxy | 68 | 22 |
| Amino | 72 | 18 |
| Nitro | 45 | 10 |
Electron-donating groups (e.g., methoxy, amino) enhance N-6 selectivity by stabilizing the transition state through resonance. In contrast, strongly electronegative groups (e.g., nitro) reduce reactivity due to decreased electron density at C-6.
Solvent and Catalytic Effects
Source highlights the role of solvents in purine functionalization. For example, using sterically hindered solvents like dimethylbenzamide (DMB) suppresses undesired N-7 alkylation by impeding access to the sterically crowded N-7 position. Additionally, microwave irradiation improves reaction efficiency by reducing decomposition pathways observed in conventional heating.
Analytical and Optimization Data
Key parameters for optimizing the synthesis include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Maximizes substitution |
| Solvent Polarity | DMF > DMAc > THF | Enhances nucleophilicity |
| Benzyl Bromide Equiv. | 1.2–1.5 | Minimizes side products |
Source further validated these conditions via NMR studies, confirming the dominance of the amino tautomer (85:15 amino:imino ratio) in the final product.
Chemical Reactions Analysis
Alkylation Reactions
This compound undergoes regioselective alkylation at N-7 or N-6 positions depending on reaction conditions:
Mechanistic studies indicate that alkylation proceeds via an SN2 pathway, with the methoxy group at N-6 indirectly influencing reactivity through electronic withdrawal .
Nucleophilic Aromatic Substitution
The chlorine atom at C-2 (in related precursors) is displaced by amines under microwave irradiation:
textExample: 2-Chloro-N-methoxy-9-methyl-9H-purin-6-amine + Benzylamine → N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine Conditions: 1-butanol, DIPEA, MW (135°C, 1 h) Yield: 73–99% [3]
Key factors:
-
Microwave irradiation enhances reaction efficiency by reducing time from 24–40 h to 1 h .
-
Steric bulk of substituents at C-9 and N-6 affects substitution rates .
Tautomerism and Reactivity
The compound exists in equilibrium between amino and imino tautomers, significantly impacting its reactivity:
| Tautomer | NH Position | Population (DMSO-d₆) | Dominant Reactivity |
|---|---|---|---|
| Amino tautomer | N-1 | 60–85% | Electrophilic alkylation at N-7 |
| Imino tautomer | N-6 | 15–40% | Nucleophilic substitution at C-2 |
-
Electron-withdrawing 2-substituents (e.g., Cl) shift equilibrium toward the amino tautomer (85:15 ratio) .
-
Tautomeric ratios were confirmed via ¹H/¹³C/¹⁵N NMR and DFT calculations (B3LYP/def2-TZVP) .
Oxidation:
-
N-Oxide Formation : Reaction with mCPBA (meta-chloroperbenzoic acid) yields N-7-oxide derivatives, confirmed by MS and IR .
-
Demethylation : Under strong basic conditions (e.g., NaH), the methoxy group is cleaved to form a hydroxyl analog .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the purine ring’s C8–N7 bond, leading to dihydro derivatives (unstable in air) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C without melting.
-
Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic media (pH <3), yielding 6-hydroxy-9-methylpurine .
-
Light Sensitivity : Prolonged UV exposure causes C8–N9 bond cleavage, forming pyrimidine fragments .
Metal-Catalyzed Cross-Coupling
While not directly documented for this compound, analogous purines undergo:
-
Suzuki Coupling : At C-8 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
Buchwald-Hartwig Amination : Introduces aryl amines at C-2 (Pd₂(dba)₃, Xantphos) .
Biological Alkylation
In pharmacological studies, the geranylgeranylated analog showed:
Scientific Research Applications
Synthesis and Chemical Properties
N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine can be synthesized through various chemical reactions, including nucleophilic aromatic substitution and alkylation reactions. The compound can undergo dehydration to form imines or enamines, depending on the reaction conditions . Additionally, its synthesis often involves the use of 6-chloro-9-methyl-9H-purines as starting materials, which can be modified to produce a range of derivatives with different functional groups.
Table 1: Synthesis Methods for this compound
The compound exhibits significant biological activities, particularly in the context of cancer treatment. Research indicates that derivatives of this compound show cytotoxic effects on various cancer cell lines. In a study involving N-(9H-purin-6-yl) benzamide derivatives, compounds demonstrated IC50 values ranging from 3 to 39 µM, indicating their potential as anticancer agents .
Case Study: Cytotoxicity Evaluation
A series of N-(9H-purin-6-yl) benzamide derivatives were evaluated for their cytotoxic effects on cancer cells using MTT assays. The results showed that some compounds had strong cytotoxicity with IC50 values below 15 µM, leading to apoptosis and decreased cell proliferation .
Therapeutic Applications
This compound has been identified as a potential modulator of phosphoinositide 3-kinases (PI3K), which are crucial in various signaling pathways related to cancer and inflammation. Compounds in this class have shown promise in treating diseases associated with abnormal PI3K activity, including cancer and autoimmune disorders .
Table 2: Therapeutic Applications of this compound
Mechanism of Action
The mechanism of action of N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Substituent Effects at N6 and N9 Positions
N6 Substitutions
- Target Compound : N6-Benzyl-N6-methoxy substitution introduces both aromatic (benzyl) and electron-donating (methoxy) groups. This combination may enhance solubility via polar interactions while retaining lipophilic character.
- N-Benzyl-9-isopropyl-9H-purin-6-amine (): Features a single benzyl group at N5.
- N-Benzyl-N-butyl-9H-purin-6-amine (): Substitutes methoxy with a butyl group, increasing lipophilicity and steric bulk, which could hinder binding in biological systems compared to the target’s methoxy group.
N9 Substitutions
- Target Compound : Methyl at N9 provides minimal steric hindrance, favoring planar molecular conformations.
- 9-Isopropyl Analogs (): Bulkier isopropyl groups create steric constraints, altering dihedral angles between the purine core and substituents (e.g., 89.21° vs. 82.14° in crystal structures). This may reduce packing efficiency and influence crystal lattice stability.
Substituent Effects at C2 and Other Positions
- Target Compound: No substituent at C2, leaving the position unmodified.
- 2-Chloro Derivatives (): Chlorine at C2 introduces electron-withdrawing effects, reducing electron density on the purine ring. For example, 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine () shows distinct $ ^1H $ NMR shifts (δ 8.05 ppm for C8-H) compared to non-chlorinated analogs.
Tautomerism and Reactivity
- Target Compound: The absence of strong electron-withdrawing groups at C2 (e.g., Cl, F) favors the amino tautomer over the imino form, as observed in . This tautomeric preference impacts hydrogen-bonding capacity and interaction with biological targets.
- 2-Substituted Analogs: Electron-withdrawing groups at C2 (e.g., Cl, CF₃) shift the tautomeric equilibrium toward the imino form, reducing reactivity in benzylation reactions ().
Crystallographic and Structural Insights
- N-Benzyl-9-isopropyl-9H-purin-6-amine (): Crystal packing involves N–H···N hydrogen bonds (2.8–3.0 Å) and π-π interactions (3.26 Å layer spacing). The dihedral angle between purine and benzyl planes (~89°) contrasts with the target compound’s likely more planar arrangement due to smaller N9-methyl.
- Impact of Methoxy: The methoxy group in the target compound may engage in additional hydrogen bonding or dipole interactions, enhancing crystal stability compared to non-polar N6 substituents.
Biological Activity
N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, highlighting its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a purine base with specific substitutions at the N9 and C6 positions. Its chemical formula is and it exhibits a molecular weight of approximately 245.29 g/mol. The presence of the methoxy group and the benzyl substituent significantly influences its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions on appropriately substituted purines. For instance, a common synthetic route involves starting from 6-chloro-9-methyl-9H-purines, which are reacted with benzylamine in the presence of a solvent like DMSO under controlled temperature conditions .
Antimicrobial Activity
Research indicates that derivatives of N-benzyl purines exhibit notable antimicrobial properties. In particular, studies have shown that various substituted purines can inhibit bacterial growth effectively. For example, compounds similar to this compound demonstrated significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .
Anticancer Properties
The anticancer potential of this compound has also been explored. A comparative study revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.32 µM to 15 µM, indicating moderate to strong activity . The mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation.
Case Studies and Research Findings
- Study on Tautomerism : A detailed investigation into the tautomeric forms of this compound revealed significant differences in biological activity based on the predominant tautomeric form. The amino tautomer was found to be more biologically active compared to its imino counterpart, as determined through NMR spectroscopy .
- Antimicrobial Screening : In a broad screening of synthesized purine derivatives, N-benzyl-N-methoxy analogs were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyl group enhanced antibacterial activity significantly .
- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against human cancer cell lines. The findings suggested that the presence of electron-withdrawing groups on the benzyl moiety improved the cytotoxic profile by enhancing binding affinity to target proteins involved in tumor growth .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Antimicrobial | E. coli | - | 5 |
| This compound | Anticancer | MCF-7 | 1.32 | - |
| Analog 1 | Antimicrobial | S. aureus | - | 3 |
| Analog 2 | Anticancer | HepG2 | 15 | - |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine?
- Answer: The compound can be synthesized via alkylation of N-methoxy-9-methyl-9H-purin-6-amine with benzyl bromide. Key steps include:
- N-Methylation: Start with 6-chloropurine derivatives, followed by chlorine displacement using methoxyamine .
- Purification: Flash chromatography (e.g., cyclohexane-ethyl acetate gradients) ensures purity .
- Validation: Confirm structure via , , and mass spectrometry .
Q. How can the structure of this compound be confirmed experimentally?
- Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. For example:
- Crystallization: Grow crystals in ethanol or methanol .
- Refinement: Employ SHELXL for small-molecule refinement (R-factor < 0.05) .
- Complementary Data: Validate with , focusing on benzyl proton shifts (~δ 4.5–5.0 ppm) .
Q. What purification techniques are optimal for isolating this compound?
- Answer: Flash chromatography with polar/non-polar solvent systems (e.g., cyclohexane-ethyl acetate 3:7) effectively separates byproducts. Crystallization from ethanol yields high-purity solids .
Advanced Research Questions
Q. How do substituents at the purine C-2 position influence regioselectivity during benzylation?
- Answer: Electron-donating groups (e.g., alkyl, alkoxy) at C-2 favor N-7 benzylation due to increased nucleophilicity, while electron-withdrawing groups reduce reactivity. For example:
- Reaction Monitoring: Track product ratios via (e.g., N-7 benzylation shows distinct H8 proton shifts at δ ~8.0 ppm) .
- Mechanistic Insight: Steric hindrance and electronic effects dictate regioselectivity; computational modeling (DFT) can predict outcomes .
Q. How can tautomeric equilibria of N-methoxy substituents be analyzed?
- Answer: Combine NMR and SC-XRD:
- NMR: Detect tautomers via - HMBC correlations (e.g., imino vs. amino forms).
- Crystallography: Resolve tautomeric dominance in the solid state (e.g., amino tautomer prevalence in crystals) .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Answer: Cross-validate using:
- Dynamic NMR: Assess solution-phase equilibria (e.g., variable-temperature NMR for tautomer dynamics).
- Computational Tools: Mercury CSD’s packing similarity analysis identifies polymorphic discrepancies .
Q. How can derivatives of this compound be designed for acetylcholinesterase (AChE) inhibition studies?
- Answer:
- Scaffold Modification: Introduce piperidinyl or substituted benzyl groups at N-9 to enhance binding.
- Bioassay Protocol: Use Ellman’s method (spectrophotometric thiocholine detection at 412 nm) for AChE inhibition screening .
Q. What computational tools are recommended for analyzing intermolecular interactions in crystal structures?
- Answer: Mercury’s Materials Module enables:
- Void Analysis: Identify solvent-accessible regions (e.g., probe radius 1.2 Å).
- Interaction Motifs: Search Cambridge Structural Database (CSD) for H-bonding/π-stacking patterns .
Methodological Notes
- Data Reproducibility: Replicate SC-XRD conditions (e.g., 120 K, Mo-Kα radiation) to minimize thermal motion artifacts .
- Reaction Optimization: Screen solvents (e.g., CHCl, DMF) and temperatures to maximize benzylation yields .
- Biological Testing: Pair in vitro assays (e.g., AChE inhibition) with molecular docking (AutoDock Vina) to rationalize activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
